Methyl 4-(4-ethylphenoxy)benzoate
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Overview
Description
Methyl 4-(4-ethylphenoxy)benzoate is an organic compound with the molecular formula C17H18O3. It is a derivative of benzoic acid and is characterized by the presence of an ethylphenoxy group attached to the benzoate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl 4-(4-ethylphenoxy)benzoate is a type of ester, a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are known to be involved in a variety of biological processes and have several commercial and synthetic applications . .
Mode of Action
Esters, including this compound, can undergo hydrolysis to form alcohols and acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent
Biochemical Pathways
Esters are involved in various biochemical pathways. They can be converted to amides via an aminolysis reaction . They can also undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the rate of reactions involving esters . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-ethylphenoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(4-ethylphenoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, where 4-bromo-4-ethylphenol is reacted with methyl 4-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often employs the esterification method due to its simplicity and cost-effectiveness. Large-scale production involves the use of continuous reactors to maintain optimal reaction conditions and ensure high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-ethylphenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: 4-(4-Ethylphenoxy)benzoic acid.
Reduction: 4-(4-Ethylphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-(4-ethylphenoxy)benzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential as a pharmaceutical intermediate for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-methylphenoxy)benzoate
- Methyl 4-(4-isopropylphenoxy)benzoate
- Methyl 4-(4-tert-butylphenoxy)benzoate
Uniqueness
Methyl 4-(4-ethylphenoxy)benzoate is unique due to its specific ethylphenoxy substitution, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research applications .
Properties
IUPAC Name |
methyl 4-(4-ethylphenoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-12-4-8-14(9-5-12)19-15-10-6-13(7-11-15)16(17)18-2/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWYOZFZHMKTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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